

Akt inhibitor VIII mechanism of action

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Compound Focus: Akt inhibitor VIII

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Experimental Protocol

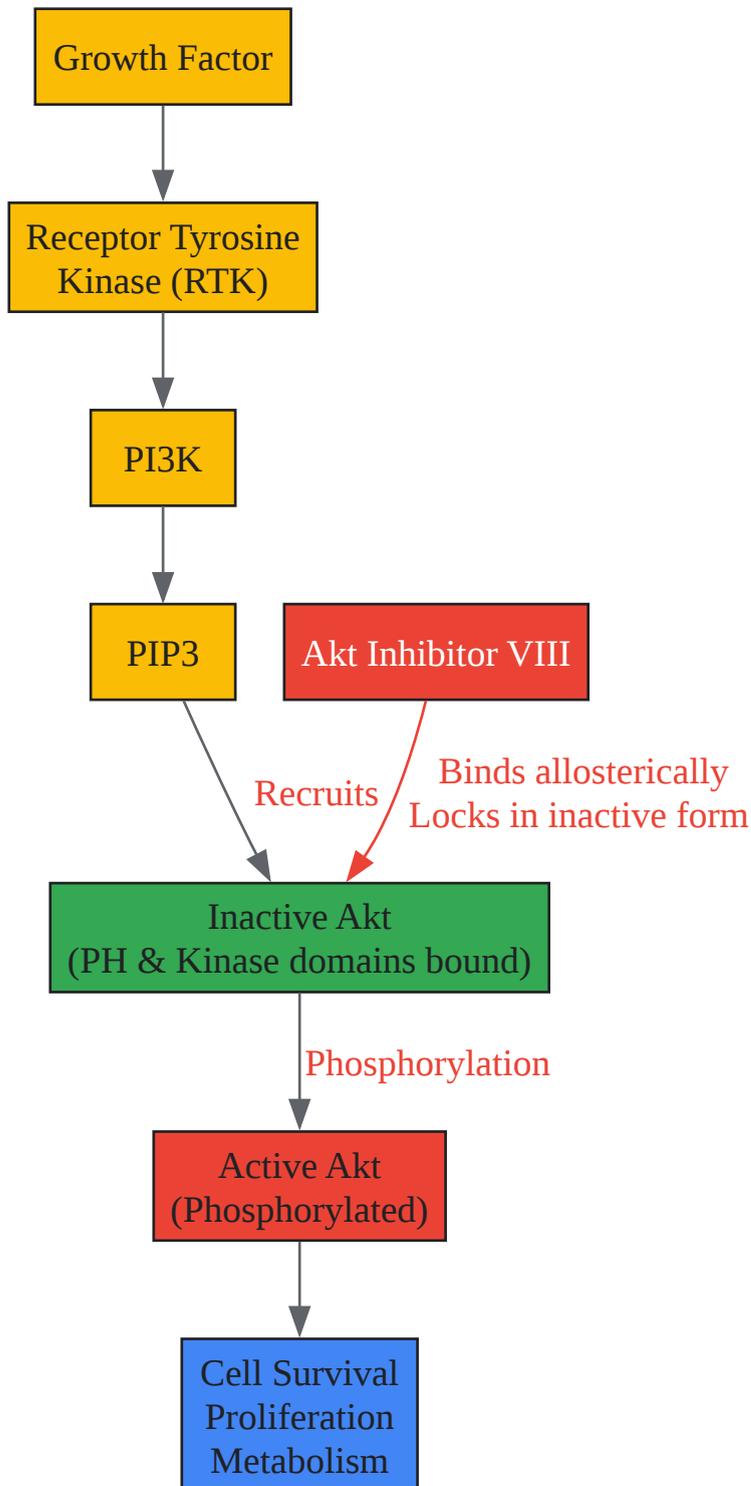
To help you design experiments, here is a detailed methodology for using **Akt inhibitor VIII**, adapted from a published protocol investigating MMP-1 expression [1].

- **Preparation:** Dissolve **Akt inhibitor VIII** in DMSO. A common vehicle control is 0.1% DMSO (v/v) in cell culture medium.
- **Cell Pretreatment:** Pre-treat cells with 5 μ M of **Akt inhibitor VIII** for 1 hour.
- **Stimulation:** Following pretreatment, incubate cells with or without other cytokines or growth factors for a further hour (e.g., IL-13 at 2.5 ng/ml).
- **Activation:** Stimulate the cells with the primary agent (e.g., TNF- α at 5 ng/ml) for 24 hours.
- **Sample Collection:** Collect cell supernatants for analysis (e.g., by ELISA for your protein of interest). The protocol specifies storing samples at -20°C until analysis [1].

Mechanism & Therapeutic Context

Akt inhibitor VIII binds to the interface between the Pleckstrin Homology (PH) domain and the kinase domain, locking Akt in an inactive conformation that prevents membrane translocation and activation [2] [3]. This allosteric mechanism contrasts with ATP-competitive inhibitors like capivasertib, which bind the active kinase conformation [4] [2].

The following diagram illustrates the functional consequence of this allosteric inhibition on Akt signaling.



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Inhibitor blocks Akt activation by preventing membrane binding and phosphorylation.

A key functional consequence of this mechanism is its **susceptibility to resistance from the Akt1 E17K mutation**. This mutation occurs in the PH domain and is known to promote the active, open conformation of Akt. Since allosteric inhibitors like **Akt inhibitor VIII** depend on binding the inactive conformation, the E17K mutation can reduce their potency [2].

Comparison with Other Akt Inhibitor Classes

Akt inhibitor VIII represents one pharmacological approach among several. The broader clinical development of Akt inhibitors includes other allosteric inhibitors and ATP-competitive agents [4].

Inhibitor Class	Mechanism	Example Drugs	Key Feature
Allosteric	Binds PH-kinase domain interface; inactive conformation [2] [3]	MK-2206, Miransertib (ARQ 092), Akt inhibitor VIII	High selectivity; susceptible to E17K mutation [2]
ATP-competitive	Binds active kinase conformation; competes with ATP [4] [2]	Capivasertib (AZD5363), Ipatasertib (GDC-0068)	Potency unaffected by E17K mutation [2]
PH Domain Competitors	Prevents PIP3 binding and membrane recruitment [4] [3]	Perifosine	-

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References

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